tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate
Description
tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is a polyhalogenated and nitrated indazole derivative. The compound features a tert-butyl carbamate group at the 1-position of the indazole core, with bromo, chloro, and nitro substituents at positions 5, 3, and 6, respectively. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate moiety, while the electron-withdrawing substituents (Br, Cl, NO₂) influence reactivity in cross-coupling and nucleophilic substitution reactions .
Properties
Molecular Formula |
C12H11BrClN3O4 |
|---|---|
Molecular Weight |
376.59 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-chloro-6-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C12H11BrClN3O4/c1-12(2,3)21-11(18)16-8-5-9(17(19)20)7(13)4-6(8)10(14)15-16/h4-5H,1-3H3 |
InChI Key |
PTMJGFHUDOTPON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C(=N1)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromo-1H-indazol-3-amine
A common precursor is 5-bromo-1H-indazol-3-amine, prepared by hydrazine hydrate treatment of 5-bromo-2-fluorobenzonitrile in ethanol under sealed tube conditions at 343 K for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After concentration and recrystallization from ethanol, pale-yellow needles are obtained with a yield of approximately 90% and melting point around 407 K.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-Bromo-2-fluorobenzonitrile + hydrazine hydrate (10 equiv) in ethanol, sealed tube, 343 K, 4 h | 5-Bromo-1H-indazol-3-amine, 90% yield, m.p. 407 K |
Introduction of tert-Butyl Carboxylate Group (Boc Protection)
The amino-indazole is then subjected to Boc protection to form tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane at 273 K initially, then warming to room temperature with stirring for 15 hours. The reaction is monitored by TLC. Workup involves washing with water and brine, drying over anhydrous sodium sulfate, and purification by silica gel column chromatography using 20–30% ethyl acetate in hexane. The product is obtained as a gummy solid that crystallizes over 2 days with about 62% yield and melting point near 389 K.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 2 | 5-Bromo-1H-indazol-3-amine + Boc anhydride + DMAP in DCM, 273 K to RT, 15 h | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, 62% yield, m.p. 389 K |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Indazole ring formation | 5-Bromo-2-fluorobenzonitrile + hydrazine hydrate, EtOH, 343 K, 4 h | 5-Bromo-1H-indazol-3-amine | ~90 | Sealed tube, TLC monitored |
| 2 | Boc protection | Boc anhydride + DMAP, DCM, 273 K to RT, 15 h | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | ~62 | Column chromatography purification |
| 3 | Chlorination and nitration | NCS or sulfuryl chloride; HNO3/H2SO4 nitration (conditions vary) | tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate | Not specified | Requires regioselectivity control |
Research Findings and Considerations
- The Boc protection step is critical to stabilize the indazole nitrogen and to enable selective functionalization on the aromatic ring without interference from the NH group.
- The presence of multiple halogen and nitro substituents demands careful optimization of reaction conditions to prevent side reactions or decomposition.
- Purification by column chromatography using silica gel with appropriate solvent gradients is effective for isolating pure intermediates and final products.
- The compound’s crystal structure and hydrogen bonding network have been characterized in related indazole derivatives, confirming planarity and stability of the indazole core, which supports its synthetic utility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2).
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce amino-substituted indazoles.
Scientific Research Applications
tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple substituents on the indazole ring can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate can be contextualized by comparing it to related indazole, indole, and imidazole derivatives. Below is a detailed analysis based on structural analogs from the provided evidence:
Structural Analog: tert-Butyl Indole Carboxylate Derivatives
describes tert-butyl 3-methyl-2-((...)methyl)-1H-indole-1-carboxylate , an indole-based compound with a tert-butyl carbamate group. Key comparisons include:
- Substituent Effects : The indazole core in the target compound introduces greater aromatic rigidity compared to indole derivatives. The nitro group at position 6 enhances electrophilicity, which is absent in the indole analog .
Functional Analog: Imidazole-Based tert-Butoxy Derivatives
lists imidazole derivatives (e.g., compounds 5{29}–5{33}) with tert-butoxy-S-alanyl carbonyl groups. Key contrasts include:
- Core Heterocycle: Indazole’s fused benzene-pyrazole system offers greater π-conjugation than imidazole, affecting electronic properties such as absorption spectra and redox potentials.
- Substitution Patterns: The nitro and halogen groups in the target compound create distinct electronic environments compared to the alanyl and benzylamino substituents in imidazole analogs, influencing their roles in catalysis or binding interactions .
Data Tables and Research Findings
Table 1: Structural and Electronic Comparison of Selected Compounds
Table 2: Hypothetical Reactivity Trends*
| Reaction Type | Target Compound Reactivity | Indole Analog Reactivity | Imidazole Analog Reactivity |
|---|---|---|---|
| Suzuki Coupling | High (Br substituent) | Low (no halogens) | Moderate (if halogenated) |
| Nucleophilic Aromatic Substitution | Moderate (Cl/NO₂ activation) | Low | High (if nitro present) |
| Hydrolysis (Carbamate) | Slow (tert-butyl shielding) | Slow | Fast (if unprotected) |
*Based on substituent electronic effects inferred from –4.
Critical Analysis of Evidence Limitations
- ’s NMR data for the indole derivative suggests tert-butyl groups produce characteristic upfield shifts in ¹³C NMR (~80–85 ppm for the carbonyl carbon), but halogen and nitro substituents in the target compound would significantly alter these shifts .
Biological Activity
tert-Butyl 5-bromo-3-chloro-6-nitro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in oncology and other therapeutic areas. This article explores the compound's biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₂H₁₂BrClN₂O₂
- Molecular Weight : 331.59 g/mol
- CAS Number : 929617-36-7
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : Introduction of a nitro group at the 6-position.
- Bromination : Selective bromination at the 5-position.
- Esterification : Reaction with tert-butyl alcohol to form the ester.
These steps can be optimized for yield and purity using specific solvents and catalysts .
Anticancer Properties
Recent studies have highlighted the potential of indazole derivatives, including this compound, as anticancer agents. The compound has shown promising results in inhibiting various cancer cell lines, with mechanisms involving:
- Inhibition of Kinases : Indazole derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Bcr-Abl and Aurora kinases .
The biological activity is attributed to the compound's ability to interact with specific enzymes or receptors, influencing various pathways:
- Enzyme Inhibition : The presence of bromine and nitro groups enhances binding affinity to molecular targets, leading to the inhibition of cancer cell proliferation .
Case Studies
Several studies have documented the biological effects of related indazole compounds:
- Breast Cancer Models : An indazole derivative demonstrated tumor regression in tamoxifen-resistant breast cancer xenografts, showcasing its potential as a therapeutic agent .
- Kinase Inhibition : Compounds similar to tert-butyl 5-bromo-3-chloro-6-nitro-1H-indazole have shown IC₅₀ values in the nanomolar range against various cancer cell lines, indicating strong inhibitory activity .
Comparative Analysis
The following table summarizes the biological activities of selected indazole derivatives compared to this compound:
| Compound Name | IC₅₀ (μM) | Target | Activity Type |
|---|---|---|---|
| tert-butyl 5-bromo-3-chloro-6-nitro-1H-indazole | TBD | Various Cancer Cell Lines | Anticancer |
| Indazole Derivative A | 0.014 | Bcr-Abl | Kinase Inhibition |
| Indazole Derivative B | 0.7 | Estrogen Receptor | Antagonist |
| Indazole Derivative C | <0.01 | Aurora Kinases | Dual Inhibition |
TBD = To Be Determined
Future Directions
Research on this compound is ongoing, focusing on:
- Structure Activity Relationship (SAR) : Understanding how modifications affect biological activity.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
